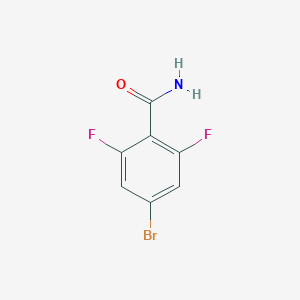

4-Bromo-2,6-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSRKKGNFFTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840481-49-4 | |

| Record name | 840481-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2,6-difluorobenzamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 4-Bromo-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest to the scientific community, particularly in the field of drug discovery. Its core structure, the 2,6-difluorobenzamide motif, is recognized as a privileged scaffold for the development of novel antibacterial agents that target the essential cell division protein FtsZ. The bromine atom at the 4-position further enhances its utility, serving as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. This guide provides a detailed overview of the compound's physicochemical properties, outlines a robust synthetic pathway, details its primary mechanism of action as an FtsZ inhibitor, and presents standardized protocols for its analysis and quality control, serving as a vital resource for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with innovative mechanisms of action. One promising and underexploited target is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that is indispensable for bacterial cell division.[2] Disrupting FtsZ function leads to a catastrophic failure in cytokinesis, making it an attractive target for new antibacterial agents.

Within this context, the 2,6-difluorobenzamide scaffold has emerged as a cornerstone for the design of potent FtsZ inhibitors.[3] These compounds bind to a unique allosteric site on the FtsZ protein, distinct from the GTP-binding site, inducing a conformational change that hyper-stabilizes FtsZ polymers.[1][4] This action effectively jams the cell division machinery, leading to cell death. This compound is a key representative of this class, embodying both the potent FtsZ-inhibiting pharmacophore and a functional group (bromine) that allows for extensive medicinal chemistry exploration. This document serves as an in-depth technical guide to its synthesis, properties, and application.

Physicochemical Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and an amide functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the amide and the reactivity of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₂NO | PubChem[5] |

| Molecular Weight | 236.02 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| PubChem CID | 59656682 | PubChem[5] |

| Appearance | White to off-white solid (predicted) | - |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)F)C(=O)N | PubChem[5] |

| InChI Key | RILKJDFRRMCYRX-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be logically designed from commercially available starting materials. A reliable strategy involves the initial synthesis of the corresponding benzoic acid, followed by conversion to the amide. This approach ensures high yields and purity.

Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene

This protocol describes a robust, three-step synthesis.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid [6]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Subsequently, add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Causality: n-BuLi is a strong organometallic base that selectively deprotonates the carbon atom between the two fluorine atoms due to the activating, electron-withdrawing effect of the fluorine substituents. This forms a directed lithiated intermediate.[6]

-

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours. The lithiated intermediate acts as a potent nucleophile, attacking the CO₂ to form a carboxylate salt.

-

Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This protonates the carboxylate salt to yield the desired 4-Bromo-2,6-difluorobenzoic acid.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-Bromo-2,6-difluorobenzoic acid in dichloromethane (DCM).

-

Chlorination: Add thionyl chloride (SOCl₂) dropwise.

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

-

-

Reaction: Gently reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoyl chloride, which is often used immediately in the next step without further purification.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-Bromo-2,6-difluorobenzoyl chloride in an appropriate solvent like THF and cool in an ice bath.

-

Amidation: Add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the stirred solution.

-

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable primary amide.

-

-

Workup: After the reaction is complete, partition the mixture between water and an organic solvent.

-

Purification: Collect the organic layer, dry it, and concentrate it. The resulting solid, this compound, can be purified by column chromatography or recrystallization to achieve high purity.

Key Applications in Drug Discovery

Mechanism of Action: FtsZ Inhibition

The primary value of this compound in drug development lies in its potent inhibition of the bacterial FtsZ protein.

-

Binding Site: Unlike many inhibitors that target the active GTP-binding site, benzamides bind to a distinct allosteric pocket. This site, often called the "benzamide binding site," is located in a hydrophobic cleft between the C-terminal domain and core helix H7 of the FtsZ monomer.[4] This provides an advantage for specificity, as this site is not present in the eukaryotic homolog, tubulin.[3]

-

Mechanism: Binding of the benzamide derivative promotes a conformational state in the FtsZ protomer that favors polymerization.[1][2] This leads to the formation of hyper-stable filaments that are unable to undergo the dynamic assembly and disassembly required for a functional Z-ring.[1] Instead of a single, precise ring at the division site, FtsZ forms multiple, static foci throughout the cell, effectively halting cytokinesis.[7]

Utility as a Synthetic Intermediate

The bromine atom on the aromatic ring is a key feature for synthetic chemists. It serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.

This allows researchers to use this compound as a starting scaffold to rapidly generate libraries of novel derivatives, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system for determining the purity of a synthesized batch.

Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. A polar mobile phase is used, and the compound's retention time is characteristic of its identity under specific conditions. Purity is determined by the relative area of the main peak.[8][9]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Protocol:

-

Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock to ~0.1 mg/mL with the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL). Ensure the sample is fully dissolved. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]

-

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.[9] This validates that the chromatographic system is performing correctly.

-

Analysis: Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structural Confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 236.0 and [M+Na]⁺ at m/z 258.0, with a characteristic isotopic pattern for one bromine atom.

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show signals for the aromatic proton and the two amide protons (-NH₂). The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the chemical equivalence of the two fluorine atoms.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Bromo-2,6-difluorobenzaldehyde can be used to infer potential hazards.[10][11]

| Hazard Class | Classification | Precautionary Statements |

| Acute Oral Toxicity | Predicted Category 3 or 4 (Toxic or Harmful if swallowed) | P264, P270, P301+P312[10] |

| Skin Irritation | Predicted Category 2 (Causes skin irritation) | P280, P302+P352[10] |

| Eye Irritation | Predicted Category 2A (Causes serious eye irritation) | P280, P305+P351+P338[10] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands out as a compound of high strategic value for researchers in medicinal chemistry and drug development. Its molecular architecture is optimized for the inhibition of the bacterial FtsZ protein, a validated and promising target for overcoming antibiotic resistance. Furthermore, its amenability to synthetic modification via the bromo substituent makes it an excellent scaffold for the development of next-generation therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for its reliable use in a research setting, empowering scientists to further explore its potential in the fight against infectious diseases.

References

-

Adams, D. W., Wu, L. J., Czaplewski, L. G., & Errington, J. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 80(1), 68-84. Available from: [Link]

-

ResearchGate. (n.d.). Multiple Effects of Benzamide Antibiotics on FtsZ Function. Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59656682, this compound. PubChem. Available from: [Link]

-

Artola, M., et al. (2023). Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. bioRxiv. Available from: [Link]

-

Kurepina, N., et al. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773290, 4-Bromo-2,6-difluorobenzaldehyde. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). The benzamide binding site. Scientific Diagram. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2526988, N-(4-bromo-3-methylphenyl)-2,6-difluorobenzamide. PubChem. Available from: [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

MDPI. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Molecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 3. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-ブロモ-2,6-ジフルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Significance of the 2,6-Difluorobenzamide Scaffold

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2,6-difluorobenzamide motif has emerged as a privileged scaffold, particularly in the development of novel antibacterial agents. These compounds frequently target the essential bacterial cell division protein FtsZ, offering a promising avenue to combat rising antibiotic resistance.[1][2] this compound (PubChem CID: 59656682) is a pivotal intermediate in the synthesis of these potential therapeutics.[3][4] Its strategic placement of fluorine atoms enhances metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide provides a comprehensive, field-proven framework for the synthesis and definitive structure elucidation of this compound. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for each experimental choice, ensuring a self-validating workflow from initial reaction to final structural confirmation.

Logical Workflow for Synthesis and Elucidation

The reliable characterization of a target molecule begins with a well-defined workflow. The process logically progresses from synthesis and purification to a multi-pronged spectroscopic analysis, where each technique provides complementary data points that, when integrated, lead to an unambiguous structural assignment.

Caption: Overall workflow for synthesis and structural validation.

Part 1: Chemical Synthesis

The most direct and reliable synthesis of this compound involves the amidation of 4-bromo-2,6-difluorobenzoic acid. This precursor can be synthesized from 1-bromo-3,5-difluorobenzene.[5] The conversion to the amide proceeds through an activated intermediate, typically the acyl chloride, which readily reacts with ammonia.

Caption: Synthetic pathway from benzoic acid to benzamide.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from the corresponding benzoic acid.

Materials:

-

4-Bromo-2,6-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This yields the crude 4-bromo-2,6-difluorobenzoyl chloride.

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic. Continue stirring for 30 minutes.

-

Extraction: Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Part 2: Spectroscopic Elucidation

A. Mass Spectrometry (MS)

Causality: Mass spectrometry is the first line of analysis post-synthesis. Its primary role is to confirm the molecular weight and elemental formula of the synthesized compound. For halogenated compounds, the isotopic pattern is a critical and definitive diagnostic tool.

Expected Results:

-

Molecular Ion (M⁺): The molecule contains one bromine atom, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum should exhibit a characteristic doublet for the molecular ion peak (M⁺ and M+2) with an intensity ratio of approximately 1:1.

-

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

-

Fragmentation: Electron ionization (EI) would likely cause fragmentation, with a primary loss of the amide group (-CONH₂) being a predictable pathway.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₄BrF₂NO | Derived from the structure. |

| Exact Mass | 234.9448 u (for ⁷⁹Br) | Confirms elemental composition. |

| Isotopic Pattern | ~1:1 ratio for M⁺ and M+2 peaks | Characteristic signature of a monobrominated compound. |

| Key Fragmentation | m/z ~191/193 | Loss of CONH₂ fragment. |

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is employed to identify the key functional groups present in the molecule.[6] It provides a rapid and reliable confirmation that the carboxylic acid starting material has been successfully converted to the primary amide product. The technique is particularly sensitive to polar bonds, making the amide C=O and N-H bonds easy to detect.[7]

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | Confirms the presence of the amide group; often appears as two distinct peaks. |

| 1680 - 1650 | C=O Stretch (Amide I band) | Carbonyl | Strong, sharp peak indicating the successful formation of the amide. Disappearance of the broad O-H stretch from the carboxylic acid precursor is key. |

| 1620 - 1580 | N-H Bend (Amide II band) | Primary Amide (-NH₂) | Further confirmation of the amide functional group. |

| 1350 - 1150 | C-F Stretch | Aryl-Fluorine | Strong absorptions confirming the presence of fluorine atoms on the aromatic ring. |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the complete structure elucidation of organic molecules in solution.[8] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The symmetry of the molecule simplifies the spectra, providing another layer of self-validation.

¹H NMR Analysis: The molecule's symmetry renders the two aromatic protons (H-3 and H-5) chemically equivalent.

-

Aromatic Protons (H-3, H-5): These will appear as a single signal. Due to coupling with the two equivalent fluorine atoms at positions 2 and 6, this signal is expected to be a triplet (due to coupling to two equivalent ¹⁹F nuclei, following the n+1 rule).

-

Amide Protons (-NH₂): These two protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. Its chemical shift can be solvent-dependent.

¹³C NMR Analysis: Due to symmetry, only five distinct carbon signals are expected.

-

C-4 (C-Br): This carbon will show a downfield shift due to the attached bromine.

-

C-2/C-6 (C-F): These two equivalent carbons will appear as a single resonance, significantly downfield, and will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet.

-

C-3/C-5 (C-H): These two equivalent carbons will appear as a single resonance and will show a smaller two-bond coupling (²JCF) to the fluorine atoms, likely appearing as a triplet.

-

C-1 (C-CONH₂): This quaternary carbon will also be coupled to the adjacent fluorine atoms (²JCF), appearing as a triplet.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of an amide carbonyl.

¹⁹F NMR Analysis: This is a crucial experiment for any fluorinated compound.[9][10]

-

Due to symmetry, the two fluorine atoms are chemically equivalent and will produce a single resonance in the ¹⁹F NMR spectrum.

-

This signal will be split into a triplet by the two equivalent aromatic protons (H-3 and H-5).

Predicted NMR Data Summary:

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.3 - 7.5 | t | ³JHF ≈ 8-10 | H-3, H-5 |

| 6.0 - 7.5 | br s | - | -NH₂ | |

| ¹³C | ~165 | s | - | C=O |

| ~160 | d | ¹JCF ≈ 240-260 | C-2, C-6 | |

| ~115 | t | ²JCF ≈ 20-30 | C-1 | |

| ~118 | t | ²JCF ≈ 15-25 | C-3, C-5 | |

| ~105 | s | - | C-4 | |

| ¹⁹F | -100 to -120 | t | ³JFH ≈ 8-10 | F-2, F-6 |

Note: Chemical shifts are predictions and may vary based on solvent and spectrometer frequency.

Conclusion: Integrated Data for Unambiguous Confirmation

The structure of this compound is definitively confirmed by integrating the data from these orthogonal analytical techniques.

-

HRMS confirms the precise elemental formula (C₇H₄BrF₂NO).

-

The MS isotopic pattern confirms the presence of a single bromine atom.

-

FTIR confirms the successful conversion of the carboxylic acid to a primary amide, showing characteristic N-H and C=O stretches.

-

NMR provides the complete structural map:

-

The symmetry observed in all NMR spectra (one ¹H aromatic signal, one ¹⁹F signal, five ¹³C signals) is consistent with the 2,4,6-substitution pattern.

-

The multiplicities and coupling constants observed across ¹H, ¹³C, and ¹⁹F spectra (H-F, C-F couplings) confirm the precise connectivity of the atoms.

-

This rigorous, multi-technique approach ensures the identity and purity of this compound, providing the high level of confidence required for its use in subsequent stages of research and drug development.

References

- Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed.

- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis.

- Chemistry Education. Synthesis and analysis of amides.

- Molecules. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.

- AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes.

- Journal of Enzyme Inhibition and Medicinal Chemistry. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- The Royal Society of Chemistry. (2018). Supporting Information.

- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- BLD Pharm. 537013-51-7|4-Bromo-2,6-difluorobenzaldehyde.

- PubChem. This compound | C7H4BrF2NO | CID 59656682. NIH.

- SpectraBase. 4-Bromo-2,6-difluorobenzaldehyde - Optional[Vapor Phase IR] - Spectrum.

- PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- University of Rochester. Fluorine NMR.

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2,5-difluoropyridine in Pharmaceutical Synthesis.

- Benchchem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide.

- Egyptian Journal of Medical Human Genetics. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.

- ResearchGate. (2022). Design strategy of the novel 2,6-difluorobenzamide derivatives....

- Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

- PubMed Central. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.

- Sigma-Aldrich. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7.

- Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.

- University of Calgary. 19Flourine NMR.

- PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.

- Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.

- SciSpace. (2012). FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts.

- NIST. 2-Bromo-4,6-difluoroaniline. WebBook.

- NIST. 4-Bromo-2,5-difluoronitrobenzene. WebBook.

Sources

- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. surfacesciencewestern.com [surfacesciencewestern.com]

- 8. azom.com [azom.com]

- 9. biophysics.org [biophysics.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-difluorobenzamide

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 4-Bromo-2,6-difluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and purity assessment of this compound.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for its application in research and development. Spectroscopic techniques offer a powerful, non-destructive means to verify the molecular structure and purity of synthesized this compound. This guide outlines the predicted spectral characteristics and provides detailed experimental protocols for data acquisition.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that influence its spectral properties: a benzene ring, a carboxamide group (-CONH₂), and halogen substituents (one bromine and two fluorine atoms). The fluorine atoms at positions 2 and 6 create a symmetric substitution pattern relative to the bromine atom at position 4 and the benzamide group at position 1.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine nuclei, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Triplet (t) | 2H | H-3, H-5 | The two aromatic protons are chemically equivalent and are coupled to the two adjacent fluorine atoms, resulting in a triplet. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield. |

| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | -NH₂ | The amide protons are typically broad and their chemical shift can vary depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon of the amide group is expected in this region. |

| ~ 158 - 162 (d, ¹JCF) | C-2, C-6 | These carbons are directly attached to fluorine, leading to a large one-bond coupling constant and a significant downfield shift. |

| ~ 130 - 135 (t, ³JCF) | C-3, C-5 | These carbons are coupled to the two fluorine atoms three bonds away, resulting in a triplet. |

| ~ 115 - 120 (t, ²JCF) | C-1 | This quaternary carbon is coupled to the two adjacent fluorine atoms. |

| ~ 100 - 105 | C-4 | The carbon attached to bromine is expected in this region, shifted upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will show a single resonance due to the chemical equivalence of the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -100 to -120 | Singlet | F-2, F-6 | The two fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The exact chemical shift will be relative to a standard like CFCl₃. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A smaller number of scans is typically needed compared to ¹³C NMR.

-

Reference the spectrum to an appropriate fluorine standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic moieties.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretch | Amide (-NH₂) |

| ~ 1680 - 1650 | C=O stretch | Amide (Amide I band) |

| ~ 1620 - 1580 | N-H bend | Amide (Amide II band) |

| ~ 1600, ~1470 | C=C stretch | Aromatic ring |

| ~ 1250 - 1000 | C-F stretch | Aryl-fluoride |

| ~ 800 - 600 | C-Br stretch | Aryl-bromide |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: A typical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The expected m/z values for the molecular ions are:

-

m/z ≈ 235 (for C₇H₄⁷⁹BrF₂NO)

-

m/z ≈ 237 (for C₇H₄⁸¹BrF₂NO)

-

-

Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. Expected fragment ions include:

-

[M - NH₂]⁺

-

[M - CONH₂]⁺ (corresponding to the 4-bromo-2,6-difluorophenyl cation)

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will likely induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, based on established principles of spectroscopy and data from analogous compounds. By following the outlined experimental protocols and using the interpretive guidance provided, researchers can effectively confirm the synthesis and purity of this important chemical entity.

References

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information for an article. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Bromo-2,6-difluorobenzamide in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for further functionalization and two fluorine atoms that can modulate physicochemical properties, makes it a valuable intermediate in the synthesis of complex therapeutic agents. As with any halogenated aromatic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

1.1. Extrapolated GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall into the following hazard classes:

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Data from 4-Bromo-2,6-difluorobenzaldehyde suggests oral toxicity.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analogous compounds like 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde are known skin irritants.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde indicate the potential for serious eye irritation.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2,6-Difluorobenzamide is classified as a respiratory irritant.[4] |

1.2. Pictograms and Signal Word

Signal Word: Danger or Warning

Hazard Pictograms:

-

Skull and Crossbones (GHS06) : For acute oral toxicity.

-

Exclamation Mark (GHS07) : For skin, eye, and respiratory irritation.

1.3. Primary Routes of Exposure and Potential Health Effects

-

Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.

-

Skin Contact: Causes skin irritation, redness, and pain. Prolonged contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.

-

Ingestion: Toxic or harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls, with PPE serving as the final barrier.

Caption: Hierarchy of controls for handling this compound.

2.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles with side shields are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Safe Handling and Storage: Maintaining Compound Integrity and a Secure Environment

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the quality of the reagent.

3.1. Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is donned and that a chemical fume hood is operational.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.

-

Spill Prevention: Use appropriate tools (spatulas, etc.) for transfers and work on a contained surface to facilitate cleanup in case of a spill.

-

Avoidance of Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

3.2. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store separately from food and drink.

Emergency Procedures: A Plan for Every Contingency

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

4.2. Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Considerations: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.

-

Waste Classification: This compound should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Halogenated waste streams should be segregated from non-halogenated waste.[5]

-

Containerization: Collect waste in a designated, labeled, and sealed container for hazardous materials.

Conclusion: A Culture of Safety in Research

The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into daily laboratory practices, scientists can mitigate risks, ensure a safe working environment, and continue to advance the frontiers of drug discovery.

References

-

PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]

-

Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - 2,6-Difluorobenzamide. Retrieved from [Link]

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149–170. [Link]

-

Thompson, D. C., & Gill, A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(3), 733–734. [Link]

-

ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-Bromo-2,6-difluorobenzamide, a valuable building block in medicinal chemistry and materials science. The described methodology emphasizes a strategic approach starting from the readily available 1-bromo-3,5-difluorobenzene. Key transformations include a highly regioselective directed ortho-lithiation to introduce a carboxylic acid functionality, followed by a robust amidation to yield the target compound. This document offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety considerations, and characterization data to ensure reproducibility and safe execution in a laboratory setting.

Introduction

Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, molecules incorporating fluorine atoms often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated electronic properties. This compound combines the synthetic versatility of a bromine handle, suitable for a wide range of cross-coupling reactions, with the unique physicochemical properties imparted by the difluorinated benzene ring. This makes it a highly sought-after precursor for the development of novel bioactive compounds and functional materials. This guide presents a validated and accessible synthetic pathway to this important molecule.

Strategic Rationale for the Synthetic Route

The chosen synthetic strategy is predicated on a two-step sequence commencing with 1-bromo-3,5-difluorobenzene. This approach is advantageous due to the commercial availability and relatively low cost of the starting material. The core of this strategy lies in the precise introduction of a functional group at the C4 position, flanked by the two fluorine atoms.

The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

This route is divided into two key stages:

-

Directed ortho-Lithiation and Carboxylation: This step leverages the directing ability of the fluorine atoms to achieve regioselective deprotonation at the C4 position using a strong base, followed by quenching with carbon dioxide to form the corresponding carboxylic acid.

-

Amidation: The resulting 4-bromo-2,6-difluorobenzoic acid is then converted to the target amide. This can be achieved through several reliable methods, including the formation of an acyl chloride intermediate or the use of modern peptide coupling reagents.

Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |

| 1-Bromo-3,5-difluorobenzene[1] | C₆H₃BrF₂ | 192.99 | - | 140 | Flammable liquid, Harmful if swallowed, Skin irritant, Skin sensitizer, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life. |

| 4-Bromo-2,6-difluorobenzoic acid[2] | C₇H₃BrF₂O₂ | 237.00 | 204 | - | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |

| This compound[3] | C₇H₄BrF₂NO | 236.02 | - | - | Acute toxicity (oral, dermal, inhalation) - Category 4, Skin irritation - Category 2, Eye irritation - Category 2A. |

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid

This procedure utilizes a directed ortho-lithiation reaction, a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atoms on the starting material, 1-bromo-3,5-difluorobenzene, direct the deprotonation to the C4 position due to their inductive electron-withdrawing effects and their ability to coordinate with the lithium cation.[4][5][6]

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2,6-difluorobenzoic acid via directed ortho-lithiation.

Materials:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [7]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

In a separate flame-dried flask, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Slowly add the solution of 1-bromo-3,5-difluorobenzene to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully add crushed dry ice to the reaction mixture in small portions. A significant exotherm may be observed. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-2,6-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Safety Precautions for Organolithium Reagents:

Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[8][9][10][11][12]

-

All reactions must be conducted under an inert atmosphere (nitrogen or argon).

-

Glassware must be rigorously dried before use.

-

Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves (nitrile gloves are often worn under neoprene or butyl rubber gloves for added protection).

-

Have a Class D fire extinguisher readily available. Do not use water or carbon dioxide extinguishers on lithium fires.

-

Perform all transfers of organolithium reagents in a fume hood.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the amide can be efficiently accomplished by first converting the acid to a more reactive acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Caption: Amidation of 4-Bromo-2,6-difluorobenzoic acid.

Materials:

-

4-Bromo-2,6-difluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, e.g., 2-3 eq)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,6-difluorobenzoic acid and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature. Gas evolution (SO₂ or CO₂/CO) will be observed.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

In a separate beaker, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A precipitate of the amide will form.

-

Stir the mixture for 30-60 minutes.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization.

Alternative Amidation Methods:

For substrates sensitive to the conditions of acyl chloride formation, direct amide coupling methods using peptide coupling reagents are an excellent alternative.[13][14][15][16] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can efficiently mediate the formation of the amide bond under mild conditions.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region should show a characteristic splitting pattern consistent with the substitution on the benzene ring. The amide protons (-CONH₂) will typically appear as two broad singlets.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic chemical shift.

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a compound containing one bromine atom.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis route detailed in this guide provides a clear and reproducible method for obtaining this compound. The key to this synthesis is the efficient and regioselective carboxylation of 1-bromo-3,5-difluorobenzene via directed ortho-lithiation. The subsequent amidation is a robust and high-yielding transformation. By following the detailed protocols and adhering to the specified safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

-

Chem-Station Int. Ed. (2015). Directed Ortho Metalation. Available at: [Link]

-

UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]

-

PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Journal of the American Chemical Society. (1986). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Available at: [Link]

-

PMC - NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Sciencemadness Discussion Board. (2005). amide coupling reagents. Available at: [Link]

-

PubChem - NIH. This compound. Available at: [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 [biosynth.com]

- 3. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. ehs.ucr.edu [ehs.ucr.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

electrophilicity of 4-Bromo-2,6-difluorobenzamide

An In-depth Technical Guide to the Electrophilicity of 4-Bromo-2,6-difluorobenzamide

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility is largely dictated by the electrophilic nature of its aromatic ring, which is engineered by the synergistic effects of its substituents. This guide provides a comprehensive analysis of the factors governing the , integrating theoretical principles with practical applications. We will explore the electronic properties of the molecule, delve into computational and experimental methods for assessing its reactivity, and provide detailed protocols for its study and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Significance of Engineered Electrophilicity

In the landscape of modern organic synthesis, particularly in the realm of drug discovery, the ability to selectively construct complex molecular architectures is paramount. Substituted benzamides are a prominent class of compounds with wideranging pharmacological activities, including antipsychotic, antidepressant, and antiemetic effects.[1][2] this compound has emerged as a key intermediate due to its unique substitution pattern, which imparts a distinct reactivity profile.

The electrophilicity of the benzene ring is the cornerstone of this molecule's synthetic value. Aromatic rings are typically nucleophilic; however, the strategic placement of potent electron-withdrawing groups can reverse this intrinsic reactivity, making the ring susceptible to attack by nucleophiles.[3][4] This guide will dissect the structural and electronic features of this compound that give rise to its pronounced electrophilicity and explore how this property is harnessed in chemical synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its four substituents: two fluorine atoms, one bromine atom, and a primary amide group. Each substituent modulates the electron density of the aromatic ring through a combination of inductive and resonance effects.

-

Fluorine Atoms (C2, C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the carbons to which they are attached (ipso-carbons) and, to a lesser extent, the rest of the ring. While fluorine can theoretically exert a +R (resonance) effect by donating a lone pair, its -I effect is overwhelmingly dominant in aryl fluorides. The ortho-positioning of two fluorine atoms is critical for activating the ring toward nucleophilic attack.

-

Bromine Atom (C4): Bromine also exhibits a -I effect, though weaker than fluorine's. It serves a dual role: contributing to the overall electron deficiency of the ring and acting as a potential leaving group in substitution reactions.

-

Amide Group (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of its carbonyl moiety (-I and -R effects). This further enhances the electrophilicity of the aromatic ring.

The cumulative effect of these substituents is a highly electron-deficient (electrophilic) aromatic system, primed for reactions with nucleophiles.

Caption: A typical workflow for the computational analysis of electrophilicity.

Experimental Manifestations: Nucleophilic Aromatic Substitution (S_N_Ar)

The high makes it an excellent substrate for Nucleophilic Aromatic Substitution (S_N_Ar) reactions. [3]This reaction pathway is characteristic of electron-poor aromatic rings bearing a good leaving group. [4][5] The S_N_Ar mechanism proceeds via a two-step addition-elimination process:

-

Addition: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the aromatic ring (e.g., C4, bearing the bromine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [5][6]2. Elimination: The leaving group (e.g., Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The electron-withdrawing groups, particularly those ortho and para to the site of attack, are crucial for stabilizing the negative charge of this intermediate through resonance and induction, thereby accelerating the reaction. [4][5]In this compound, the ortho-fluorines and the para-amide group provide this essential stabilization.

Caption: The two-step Addition-Elimination mechanism of S_N_Ar.

Protocols for Characterization and Reaction

Protocol: Computational Prediction of Electrophilicity

Objective: To calculate the LUMO energy and generate an MEP map for this compound.

Methodology:

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.

-

DFT Geometry Optimization: Submit the structure for a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31+G(d)). This step finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the final wavefunction. From this, request the generation of molecular orbitals (for LUMO energy) and the MEP map.

-

Analysis: Visualize the LUMO and the MEP map. Record the LUMO energy in electron volts (eV). Compare these values to related, less-activated molecules to quantify the effect of the substituents.

Protocol: S_N_Ar Reaction with a Thiol Nucleophile

Objective: To demonstrate the via substitution of the bromine atom with a representative sulfur nucleophile.

Materials:

-

This compound (1.0 eq)

-

4-methoxybenzenethiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

TLC plates, silica gel for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe and stir the suspension.

-

Nucleophile Addition: Add 4-methoxybenzenethiol to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the pure thioether product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Synthesis

The predictable and robust reactivity of this compound makes it a valuable scaffold in synthetic campaigns. Its ability to readily undergo S_N_Ar reactions allows for the facile introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, etc.), enabling the rapid generation of diverse compound libraries for biological screening.

For instance, the 2,6-difluorobenzamide moiety is found in inhibitors of the bacterial cell division protein FtsZ, a target for novel antibiotics. [7]The electrophilic nature of precursors like this compound allows for the strategic attachment of different heterocyclic systems to probe structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.

Conclusion

The is a carefully orchestrated outcome of its unique substitution pattern. The potent, synergistic electron-withdrawing effects of the ortho-fluorine atoms and the amide group render the aromatic ring highly susceptible to nucleophilic attack. This reactivity, primarily manifesting as Nucleophilic Aromatic Substitution, is both predictable by computational methods and readily exploitable in the laboratory. As a versatile and reactive building block, this compound will continue to be a valuable tool for chemists in the pursuit of novel therapeutics and advanced materials.

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Wabli, R. I. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4703. [Link]

-

ResearchGate. Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. [Link]

-

Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile. [Link]

-

van de Waterbeemd, H., van Boeckel, C. A., De Sévaux, R. F., & Jansen, A. C. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305–315. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 984–989. [Link]

- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

PubChem. 4-Bromo-2,6-difluorobenzaldehyde. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Lumma, W. C., Jr, Anderson, R. J., & Wohl, R. A. (1982). Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents. Journal of medicinal chemistry, 25(3), 207–210. [Link]

-

Cason, C., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1329-1340. [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

-

Chad's Prep. 34.05 Nucleophilic Aromatic Substitution. [Link]

-

Vazdar, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 305. [Link]

-

Autechaux. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

-

Zubenko, A. D., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3468. [Link]

-

Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular psychiatry, 7(3), 247–253. [Link]

-

A. A. D. T., & A. C. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

-

PubChem. 4-Bromo-2,6-difluorobenzenethiol. [Link]

-

ResearchGate. Electrophilic Fluorination with N–F Reagents. [Link]

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2,6-difluorobenzamide

Foreword: Unlocking Synthetic Potential

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, 4-Bromo-2,6-difluorobenzamide emerges as a molecule of significant interest. Its unique substitution pattern—a C-Br bond flanked by two fluorine atoms and a benzamide moiety—presents a fascinating case study in chemical reactivity. This guide offers an in-depth exploration of the C-Br bond in this molecule, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness its synthetic potential. We will delve into the electronic and steric factors governing its reactivity, explore its utility in key cross-coupling reactions, and discuss the nuances of nucleophilic aromatic substitution, all while grounding our discussion in established mechanistic principles and field-proven methodologies.